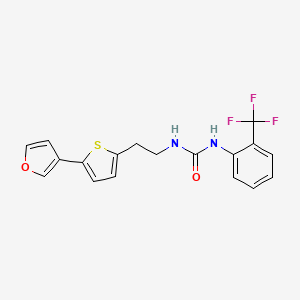

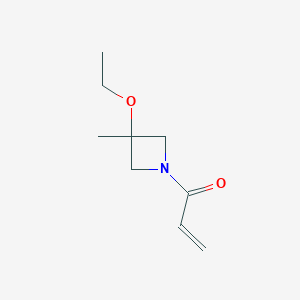

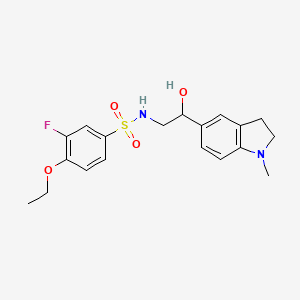

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Urea and Urethane Applications in Environmental and Biological Systems

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate, also known as urethane, is a compound found in fermented foods and beverages. While not directly related to the specific compound , research into ethyl carbamate's presence in food and its potential carcinogenic properties provides insights into the broader field of urea and urethane derivatives' impact on health and safety. Ethyl carbamate occurs in various concentrations across different fermented products, with notable levels found in distilled spirits. This compound is produced through several chemical mechanisms, including the ethanolysis of urea and photochemical oxidation of cyanide ion. The study emphasizes the need for methods to detect and reduce ethyl carbamate levels in food and beverages, highlighting the significance of urea derivatives in environmental chemistry and public health (Weber & Sharypov, 2009).

Bioactive Furanyl- and Thienyl-Substituted Compounds

The presence of furan and thiophene rings in medicinal chemistry, as seen in the query compound, underscores the importance of these heterocycles in drug development. A review focusing on furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in purine and pyrimidine nucleobases and nucleosides demonstrates the structural utility of these elements in enhancing biological activity. This research highlights the role of furanyl and thienyl groups in synthesizing compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, suggesting that the query compound could have potential applications in similar therapeutic areas (Ostrowski, 2022).

Conversion of Plant Biomass to Furan Derivatives

The conversion of biomass into valuable chemicals highlights the relevance of furan derivatives, like those in the query compound, in sustainable chemistry. A review discusses the synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks and its use in producing polymers, fuels, and other chemicals. This pathway illustrates the potential of furan-containing compounds in green chemistry and their role in replacing non-renewable hydrocarbon sources. The analysis of HMF derivatives, including furandicarboxylic acid and dimethylfuran, showcases the versatility and importance of furan structures in chemical synthesis and industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name |

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)22-9-7-13-5-6-16(26-13)12-8-10-25-11-12/h1-6,8,10-11H,7,9H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHVFRAVGOGVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Acetyl-7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2616817.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)

![N-(4-(3-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2616827.png)

![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)